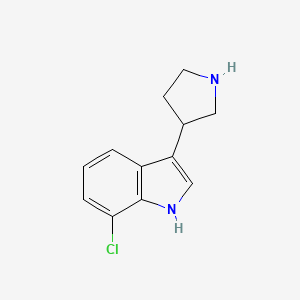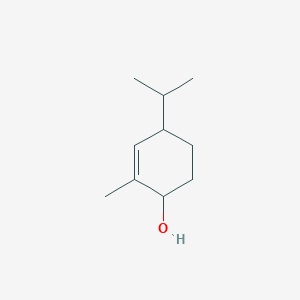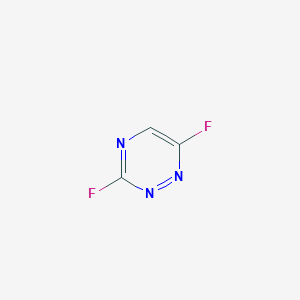![molecular formula C21H19O2Si B12631958 {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl CAS No. 920985-04-2](/img/structure/B12631958.png)
{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl: is a complex organosilicon compound characterized by the presence of a methoxyphenyl group, an ethenyl linkage, and a diphenylsilyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl typically involves the reaction of 2-methoxyphenylacetylene with diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: The ethenyl linkage in the compound can be reduced to form the corresponding ethyl derivative.
Substitution: The silyl group can participate in substitution reactions, where the diphenylsilyl moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Ethyl derivatives.
Substitution: Halogenated or other functionalized derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.
Materials Science: It can be incorporated into polymer matrices to improve thermal stability and mechanical properties.
Biology:
Bioconjugation: The compound’s reactive silyl group can be used to attach biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: Its unique structure allows for the development of novel drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry:
Coatings: The compound can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl exerts its effects is primarily through its reactive silyl group. This group can form stable bonds with various substrates, facilitating the formation of complex structures. The methoxyphenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to specific molecular targets. The ethenyl linkage provides flexibility, allowing the compound to adopt different conformations and interact with diverse molecular pathways.
Comparison with Similar Compounds
- {[1-(2-Methoxyphenyl)ethenyl]oxy}(phenyl)silyl
- {[1-(2-Methoxyphenyl)ethenyl]oxy}(trimethyl)silyl
- {[1-(2-Methoxyphenyl)ethenyl]oxy}(tert-butyl)silyl
Comparison:
- Uniqueness: {[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl is unique due to the presence of two phenyl groups attached to the silicon atom, which enhances its stability and reactivity compared to similar compounds with different substituents.
- Reactivity: The diphenylsilyl moiety provides a higher degree of reactivity, making it more suitable for applications requiring robust chemical interactions.
- Applications: While similar compounds may share some applications, this compound’s unique structure allows for broader use in catalysis, materials science, and bioconjugation.
Properties
CAS No. |
920985-04-2 |
|---|---|
Molecular Formula |
C21H19O2Si |
Molecular Weight |
331.5 g/mol |
InChI |
InChI=1S/C21H19O2Si/c1-17(20-15-9-10-16-21(20)22-2)23-24(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1H2,2H3 |
InChI Key |
OGTOIDFXZPSOEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=C)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)


![Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12631895.png)

![N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B12631909.png)
![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B12631920.png)



![Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)
![(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12631942.png)
![N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12631949.png)
